molecular formula C10H13NO2S B13213451 Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate

Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate

Cat. No.: B13213451
M. Wt: 211.28 g/mol
InChI Key: ZCIDMZPNJDUZCH-UHFFFAOYSA-N
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Description

Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H13NO2SC_{10}H_{13}NO_2S and features a cyclopentane ring fused with a thiazole moiety. The thiazole ring is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Antitumor Activity

Research indicates that compounds containing thiazole rings can exhibit significant antitumor effects. For instance, derivatives of thiazole have shown cytotoxic activity against various cancer cell lines. The presence of specific substituents on the thiazole ring can enhance this activity. In one study, compounds with IC50 values lower than standard drugs like doxorubicin were identified, suggesting that structural modifications can lead to potent antitumor agents .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Inhibitors of this enzyme are valuable for treating conditions like gout and hyperuricemia. Similar thiazole derivatives have demonstrated promising xanthine oxidase inhibitory activities with varying IC50 values .

Antimicrobial Activity

The thiazole moiety contributes to the antimicrobial properties of various compounds. Studies have shown that thiazole-containing compounds can interact with bacterial enzymes and receptors, leading to inhibition of bacterial growth. This compound may exhibit similar antimicrobial effects due to its structural characteristics .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by the presence of functional groups and the overall molecular structure. Key findings from SAR studies include:

  • Thiazole Ring Positioning : The position and type of substituents on the thiazole ring significantly affect biological activity.
  • Cyclopentane Variations : Modifications in the cyclopentane framework can lead to altered pharmacological profiles.
  • Electron Donating/Withdrawing Groups : The presence of electron-donating groups (like methyl) at specific positions enhances activity against certain biological targets .

Study 1: Antitumor Efficacy

In a comparative study involving several thiazole derivatives, this compound was synthesized and tested against various cancer cell lines. It exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. Molecular docking studies suggested that it interacts primarily through hydrophobic contacts with target proteins involved in cancer progression .

Study 2: Xanthine Oxidase Inhibition

Another investigation focused on the enzyme inhibition potential of this compound. It was found to inhibit xanthine oxidase effectively, with an IC50 value indicating moderate potency compared to other known inhibitors. This suggests potential therapeutic applications in managing gout and related conditions .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(thiazol-4-yl)propanoateThiazole ring at position 4Different alkyl chain length
Ethyl 1-(thiazol-2-yl)cyclobutane-1-carboxylateCyclobutane instead of cyclopentaneVariation in ring size
Methyl 5-methylthiazole-2-carboxylateMethyl substitution on thiazoleDifferent substitution pattern

This table illustrates the diversity among thiazole-containing compounds and emphasizes how variations in structure can lead to distinct biological activities.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate

InChI

InChI=1S/C10H13NO2S/c1-13-9(12)10(4-2-3-5-10)8-11-6-7-14-8/h6-7H,2-5H2,1H3

InChI Key

ZCIDMZPNJDUZCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)C2=NC=CS2

Origin of Product

United States

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